1-(4-chlorophenyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
1-(4-chlorophenyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of the 4-chlorophenyl and N-cyclohexyl groups contributes to its unique chemical properties and potential therapeutic effects.
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with pyrimidine precursors under acidic or basic conditions.
Introduction of the 4-chlorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a suitable chlorinated aromatic compound reacts with the pyrazolo[3,4-d]pyrimidine intermediate.
Attachment of the N-cyclohexyl group: This can be accomplished through an amination reaction, where the pyrazolo[3,4-d]pyrimidine derivative is treated with cyclohexylamine under suitable conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-(4-chlorophenyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Cyclization: Under specific conditions, the compound can undergo intramolecular cyclization reactions to form more complex ring systems.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-chlorophenyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development, particularly in cancer and neurological disorders.
Biological Studies: It is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Chemical Biology: The compound serves as a tool to probe biological systems and elucidate mechanisms of action of related compounds.
Industrial Applications: It may be used in the synthesis of more complex molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer research, it has been shown to inhibit cell proliferation by targeting key signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
1-(4-chlorophenyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
1-(4-chlorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Similar structure but with a methyl group instead of the N-cyclohexyl group.
1-(4-chlorophenyl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Contains a phenyl group instead of the N-cyclohexyl group.
1-(4-chlorophenyl)-N-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Features a hydroxyethyl group instead of the N-cyclohexyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C17H18ClN5 |
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Molecular Weight |
327.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-cyclohexylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C17H18ClN5/c18-12-6-8-14(9-7-12)23-17-15(10-21-23)16(19-11-20-17)22-13-4-2-1-3-5-13/h6-11,13H,1-5H2,(H,19,20,22) |
InChI Key |
AFXMEJKYKOQKHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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